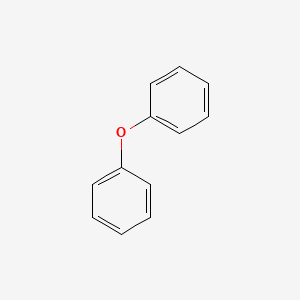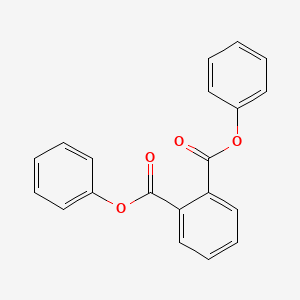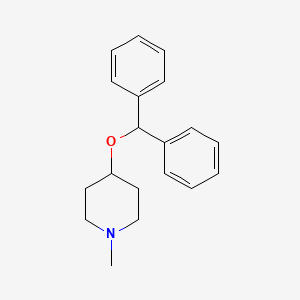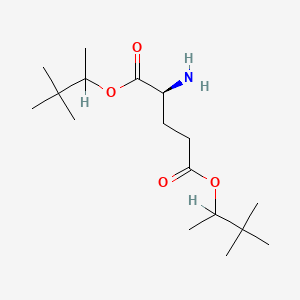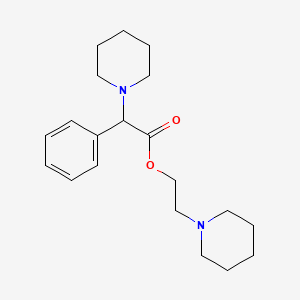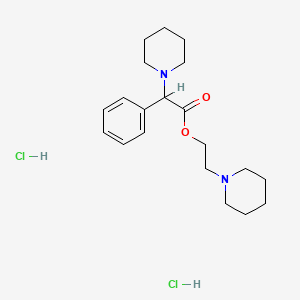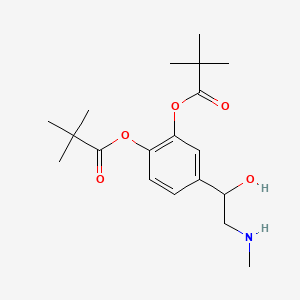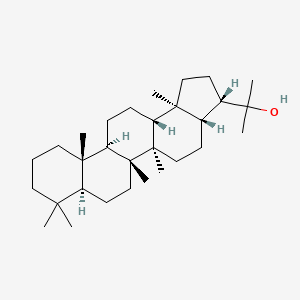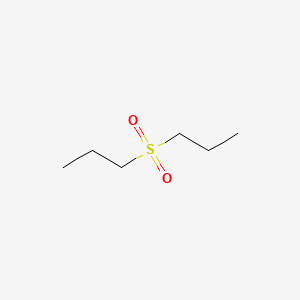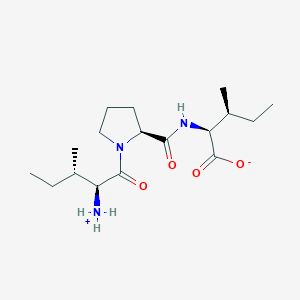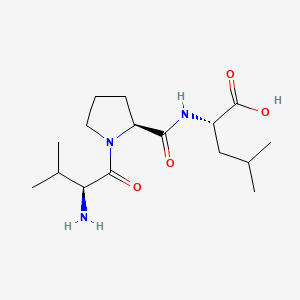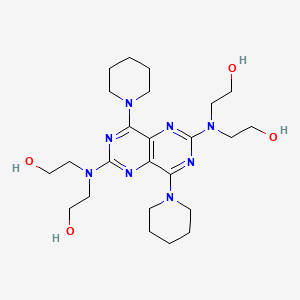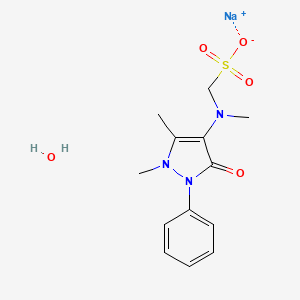
萤火虫荧光素
描述
Firefly luciferin, also known as beetle luciferin, is the light-emitting compound used in the bioluminescent systems of fireflies, railroad worms, starworms, and click-beetles . It is the substrate of luciferase, which is responsible for the characteristic yellow light emission from many firefly species . The chemical structure of firefly luciferin was identified as the D-form .
Synthesis Analysis
Firefly luciferins are biosynthesized in the lantern of the adult firefly from two L-cysteine molecules with p-benzoquinone/1,4-hydroquinone, accompanied by the decarboxylation of L-cysteine . The luciferin could be effectively extracted using ethyl acetate at low pH from powder of approximately 15,000 firefly lanterns .Molecular Structure Analysis
The structure of firefly luciferin was confirmed by combined use of infrared spectroscopy, UV–vis spectroscopy, and synthetic methods to degrade the compound into identifiable fragments . The structure of firefly luciferin consists of two structural units, benzothiazole and thiazoline rings .Chemical Reactions Analysis
Firefly luciferin emits at 562 nm on reaction with oxygen, catalyzed by luciferase in the presence of adenosine triphosphate (ATP) and magnesium ions . The chemiluminescence reaction of different 2-(4-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylate esters with an organic superbase and oxygen was investigated through a kinetic and computational study .Physical And Chemical Properties Analysis
Firefly luciferin is fluorescent; it absorbs 327-nm UV radiation and emits visible light at 530 nm . Light emitted from fireflies ranges from green (510 nm) to red (670 nm) .科学研究应用
Biotechnology
Firefly luciferin is used in biotechnology for gene assays, the detection of protein–protein interactions, high-throughput screening (HTS) in drug discovery, hygiene control, and analysis of pollution in ecosystems . The luciferin–luciferase pairs have different light emission wavelengths and are suitable for various applications .
In Vivo Imaging
In vivo imaging in small mammals is another application of Firefly luciferin . Bioluminescence imaging (BLI) is widely utilized in the life science and medical science fields . It’s used for in vitro and in vivo study of the central nervous system (CNS), fungal pathogens, immunity, microglia, neuroinflammation, parasites, stem cells, transporters, and viruses .
Thermostability Research
Firefly luciferin is used in research to enhance the thermostability of the luciferase enzyme . The resulting mutant exhibited both improved thermostability and brighter luminescence at low luciferin concentrations .
Disease Detection
Luciferase, which needs luciferin to light up, is used in labs to detect genes that cause diseases, like COVID-19 .
ATP Assay
Luciferin has been used in an assay for ATP, with a sensitivity for the coenzyme in solution as low as 10 –11 M .
Bioluminescence-Induced Photo-Uncaging
The more recent highlights of the applications of bioluminescence in biomedicine include the bioluminescence-induced photo-uncaging of small-molecules .
Gene Assays
Firefly luciferin is routinely used for gene assays . The bioluminescence reaction allows for the detection of specific genes, making it a valuable tool in genetic research .
Protein-Protein Interactions
The detection of protein-protein interactions is another application of Firefly luciferin . This can be particularly useful in studying the complex networks of interactions within cells .
High-Throughput Screening (HTS) in Drug Discovery
Firefly luciferin is used in high-throughput screening (HTS) in drug discovery . HTS is a method used in drug discovery to identify active compounds, antibodies, or genes which modulate a particular biomolecular pathway .
Hygiene Control
Firefly luciferin is used in hygiene control . Test kits containing firefly luciferase and luciferin are used to detect the presence of ATP, a compound that’s found in all living cells; this includes any live microbes like salmonella or E. coli that might be lurking in our food .
Analysis of Pollution in Ecosystems
Firefly luciferin is used for the analysis of pollution in ecosystems . The bioluminescence reaction can be used to detect certain pollutants, providing a valuable tool for environmental monitoring .
Bioluminescence Based Photodynamic Therapy (PDT)
Firefly luciferin is used in bioluminescence based photodynamic therapy (PDT) . PDT is a treatment that uses light-sensitive compounds, along with light of a specific wavelength, to treat various types of cancers and skin conditions .
Investigation of Stress Effects
Firefly luciferase, which requires luciferin to function, has been applied as a reporter for investigating the stress effect of membrane-active saponins—digitonin and its analogs on eukaryotic cells .
Engineering of Light Emitting Plants
There has been an increase in blue-sky research such as the engineering of various light emitting plants . This has led to lots of exciting multidisciplinary science across various disciplines .
Control of Neurons
One of the more recent highlights of the applications of bioluminescence in biomedicine includes the use of bioluminescence to control neurons .
Bioluminescence-Induced Photo-Uncaging of Small Molecules
Bioluminescence-induced photo-uncaging of small molecules is another application of bioluminescence in biomedicine .
Improving Public Health
Fireflies’ light-producing talent has provided invaluable tools for improving public health .
Facilitating Innovative Research
The chemistry behind firefly bioluminescence has paved the way for facilitating innovative research .
Advancing Medical Knowledge
Firefly bioluminescence has also been used to advance medical knowledge .
安全和危害
未来方向
属性
IUPAC Name |
(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGNCJDXODQBOB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894865 | |
| Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] | |
| Record name | Firefly luciferin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Firefly luciferin | |
CAS RN |
2591-17-5 | |
| Record name | Firefly luciferin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Firefly luciferin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4,5-dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIREFLY LUCIFERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TBB02N29K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



